molecular formula C6H11NO4S B2403469 1-Sulfamoylcyclopentane-1-carboxylic acid CAS No. 2243512-46-9

1-Sulfamoylcyclopentane-1-carboxylic acid

Cat. No.: B2403469
CAS No.: 2243512-46-9
M. Wt: 193.22
InChI Key: CDSLOFTVRAVHTO-UHFFFAOYSA-N
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Description

1-Sulfamoylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a sulfamoyl group (-SO2NH2) and a carboxylic acid group (-COOH)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Sulfamoylcyclopentane-1-carboxylic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Sulfamoylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Chromic acid, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted cyclopentane derivatives.

Comparison with Similar Compounds

  • Cyclopentanecarboxylic acid
  • Sulfonamides
  • Sulfonimidates

Properties

IUPAC Name

1-sulfamoylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c7-12(10,11)6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9)(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSLOFTVRAVHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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